REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][O:8][CH2:9][CH2:10][NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])(=O)=O.CN(C=O)C.[N-:24]=[N+:25]=[N-:26].[Na+]>O>[N:24]([CH2:6][CH2:7][O:8][CH2:9][CH2:10][NH:11][C:12](=[O:13])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[N+:25]=[N-:26] |f:2.3|
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Name
|
|
Quantity
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63.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCCNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the solution was cooled to room temperature
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Type
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EXTRACTION
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Details
|
The reaction mixture was then extracted with Et2O (3×300 mL)
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Type
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WASH
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Details
|
The combined organic extracts were washed with H2O (4×100 mL) and brine (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic portion was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCCNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |